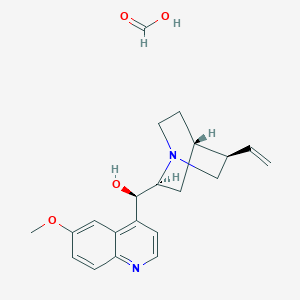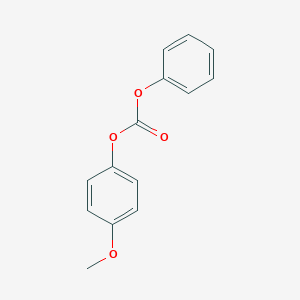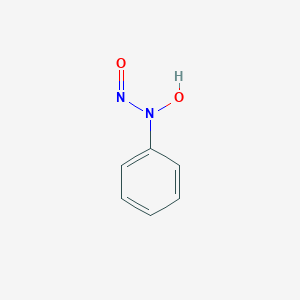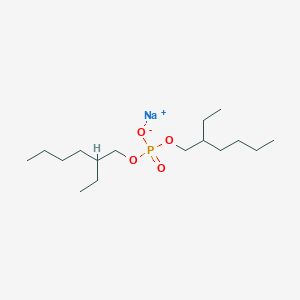
磷酸二(2-乙基己基)钠
描述
Sodium bis(2-ethylhexyl) phosphate, also known as NaDEHP, is an organophosphorus compound . It has a molecular formula of C16H34NaO4P and an average mass of 344.402 Da . It is generally used as a lubricant additive, antiwear additive, and surfactant .
Molecular Structure Analysis
The molecular structure of Sodium bis(2-ethylhexyl) phosphate consists of a phosphate group (PO4) bound to two 2-ethylhexyl groups and a sodium ion . The structure can be represented as CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] .Physical And Chemical Properties Analysis
Sodium bis(2-ethylhexyl) phosphate is a solid at room temperature . It is soluble in water and ethanol . The compound has a molar refractivity, which is a measure of the total polarizability of the molecule .科学研究应用
反转胶束的形成:辛基磷酸二(2-乙基己基)钠形成大型棒状反转胶束,其大小受水的存在显著影响。这些胶束主要受长程静电相互作用(Yu & Neuman, 1994)驱动。
表面活性剂研究:使用辛基磷酸二(2-乙基己基)钠进行了与结构相似表面活性剂的比较研究。这些研究涉及原子级分子建模和表面张力测量,为了解表面活性剂在不同环境中的行为提供了见解(Luan et al., 2002)。
微乳液相图:报道了辛基磷酸二(2-乙基己基)钠与水、正庚烷和氯化钠的微乳液相图,为不同区域中柱状和盘状聚集物的形成提供了见解(Shioi et al., 1991)。
蛋白质提取:辛基磷酸二(2-乙基己基)钠已被用于反转胶束系统中的蛋白质液-液萃取,在某些条件下展示了高效率和产率(Hu & Gulari, 1996)。
双连续微乳液转变:研究探讨了辛基磷酸二(2-乙基己基)钠在不同系统中的物理化学性质转变,为其溶液结构提供了宝贵信息(Yu & Neuman, 1995)。
创建质子离子液体样表面活性剂:已进行了关于通过创建质子离子液体样表面活性剂来改善辛基磷酸二(2-乙基己基)钠的两性特性的研究,显示出在纳米技术应用中具有有前景的特性(Lépori et al., 2017)。
水在反转胶束中的作用研究:已对水对辛基磷酸二(2-乙基己基)钠的胶束化作用进行了调查,揭示了水可以作为抗胶束化剂(Yu et al., 1992)。
有机磷酸酯的尿代谢产物:已对儿童中辛基磷酸二(2-乙基己基)钠的代谢产物进行了研究,为人类暴露和健康影响提供了宝贵信息(He et al., 2018)。
安全和危害
Sodium bis(2-ethylhexyl) phosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
未来方向
Sodium bis(2-ethylhexyl) phosphate is currently used as an emulsifying agent, dispersing agent, wetting agent, permeating agent, anticorrosive agent, antirust agent, and cleansing agent . Its future use could potentially expand into other areas as research continues.
Relevant Papers Several papers have been published on Sodium bis(2-ethylhexyl) phosphate, including studies on its use in protein extraction , its conductance behaviors , and its effects when combined with Bis‐ (2‐ethylhexyl)Phosphoric Acid . These papers provide valuable insights into the properties and potential applications of Sodium bis(2-ethylhexyl) phosphate.
属性
IUPAC Name |
sodium;bis(2-ethylhexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBMIXQSBXYCFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
298-07-7 (Parent) | |
| Record name | Bis(2-ethylhexyl) sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883330 | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis(2-ethylhexyl) phosphate | |
CAS RN |
141-65-1 | |
| Record name | Bis(2-ethylhexyl) sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium bis(2-ethylhexyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

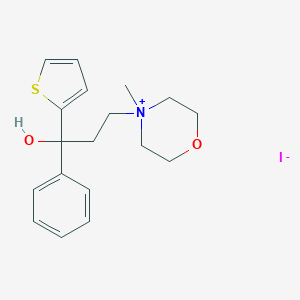
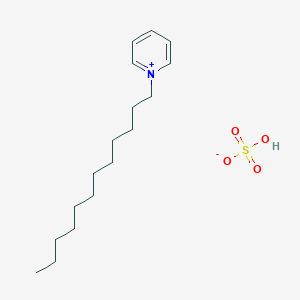
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
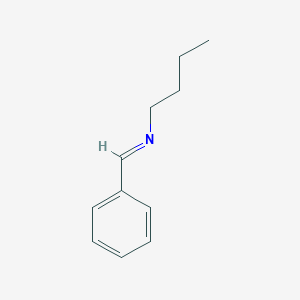
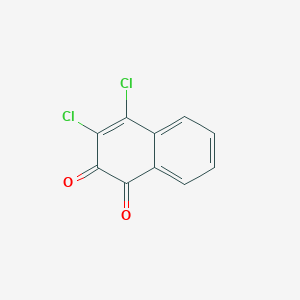
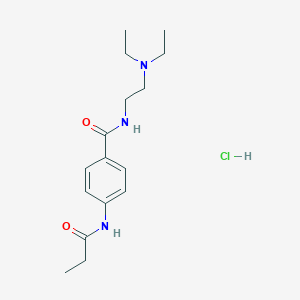
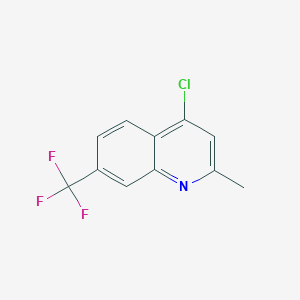
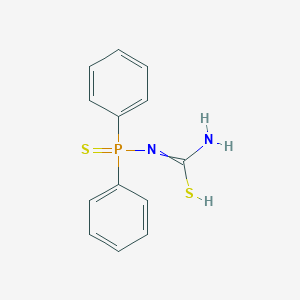
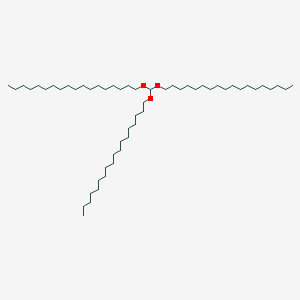
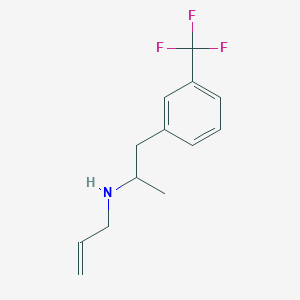
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
